N-[(2-fluoro-5-nitrophenyl)carbamothioyl]-3,4,5-trimethoxybenzamide
Overview
Description
N-[(2-fluoro-5-nitrophenyl)carbamothioyl]-3,4,5-trimethoxybenzamide is a synthetic organic compound characterized by the presence of a fluoro-nitrophenyl group, a carbamothioyl linkage, and a trimethoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-fluoro-5-nitrophenyl)carbamothioyl]-3,4,5-trimethoxybenzamide typically involves the following steps:
Formation of the Fluoro-nitrophenyl Intermediate: The starting material, 2-fluoro-5-nitroaniline, undergoes a reaction with thiophosgene to form the corresponding isothiocyanate intermediate.
Coupling with Trimethoxybenzamide: The isothiocyanate intermediate is then reacted with 3,4,5-trimethoxybenzamide under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance scalability and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-[(2-fluoro-5-nitrophenyl)carbamothioyl]-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The carbamothioyl linkage can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: Formation of the corresponding amino derivative.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Hydrolysis: Formation of the corresponding amine and thiol derivatives.
Scientific Research Applications
N-[(2-fluoro-5-nitrophenyl)carbamothioyl]-3,4,5-trimethoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2-fluoro-5-nitrophenyl)carbamothioyl]-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[(2-fluoro-5-nitrophenyl)carbamothioyl]pentanamide
- N-[(2-fluoro-5-nitrophenyl)carbamothioyl]-1-naphthamide
- N-[(2-fluoro-5-nitrophenyl)carbamothioyl]butanamide
Uniqueness
N-[(2-fluoro-5-nitrophenyl)carbamothioyl]-3,4,5-trimethoxybenzamide is unique due to the presence of the trimethoxybenzamide moiety, which can impart distinct chemical and biological properties compared to its analogs
Properties
IUPAC Name |
N-[(2-fluoro-5-nitrophenyl)carbamothioyl]-3,4,5-trimethoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O6S/c1-25-13-6-9(7-14(26-2)15(13)27-3)16(22)20-17(28)19-12-8-10(21(23)24)4-5-11(12)18/h4-8H,1-3H3,(H2,19,20,22,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHKWJZUWUKOWFD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC(=S)NC2=C(C=CC(=C2)[N+](=O)[O-])F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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